molecular formula C9H8BrNO4 B1354782 methyl 3-(bromomethyl)-4-nitrobenzoate CAS No. 88071-90-3

methyl 3-(bromomethyl)-4-nitrobenzoate

Cat. No.: B1354782
CAS No.: 88071-90-3
M. Wt: 274.07 g/mol
InChI Key: FMYMKUZFDVJUIQ-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-4-nitrobenzoate is an aromatic ester featuring a bromomethyl (-CH₂Br) substituent at the 3-position and a nitro (-NO₂) group at the 4-position of the benzoate ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the bromomethyl group acts as a reactive handle for further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-(bromomethyl)-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by bromination to introduce the bromomethyl group. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the bromination step employs bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of methyl 3-bromomethyl-4-nitrobenzoate may involve large-scale nitration and bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(bromomethyl)-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 3-(bromomethyl)-4-nitrobenzoate is a chemical compound with the molecular formula C9H8BrNO4C_9H_8BrNO_4 . It is related to medicinal chemistry and has demonstrated non-toxic effects in mice . Research on this compound primarily focuses on its role as an intermediate in synthesizing other compounds, particularly in the pharmaceutical and chemical fields .

Synthesis and Chemical Applications

  • Synthesis of Lenalidomide Intermediates: this compound is used in synthesizing Lenalidomide, a drug used to treat hematological malignancies . It is related to the determination of genotoxic impurities during the synthesis of Lenalidomide .
  • Reaction Intermediate: Methyl 2-bromomethyl-3-nitrobenzoate, a compound similar to this compound, is used as a reactant with 3-amino-piperidine-2,6-dione hydrochloride to produce 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione .
  • Synthesis of Berberine Derivatives: Methyl 4-(bromomethyl)benzoate, an isomer of this compound, is used in synthesizing 9-O-(4-carboxybenzyl)berberine, which is then used to create copper(II) complexes with DNA-cleaving activity .

Analytical Chemistry Applications

  • Impurity Analysis: It is a genotoxic impurity that may be present in the final drug substances . Analytical methods, like GC-MS, are developed to determine levels of Methyl-2-methyl-3-nitrobenzoate and related compounds in Lenalidomide drug substances .

Mechanism of Action

The mechanism of action of methyl 3-bromomethyl-4-nitrobenzoate involves its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. These reactions can modulate the biological activity of the compound, making it useful in drug development and biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The bromomethyl group in methyl 3-(bromomethyl)-4-nitrobenzoate distinguishes it from other nitrobenzoate derivatives. Below is a comparison with key analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Reactivity/Applications References
This compound -CH₂Br (3), -NO₂ (4) C₉H₈BrNO₄ 286.07 Not reported Nucleophilic substitution; pharmaceutical intermediates
Methyl 3-(benzyloxy)-4-nitrobenzoate -OCH₂C₆H₅ (3), -NO₂ (4) C₁₅H₁₃NO₅ 287.27 Not reported Ether-linked prodrugs; solid-phase synthesis
Methyl 3-((4-chlorobenzyl)oxy)-4-nitrobenzoate -OCH₂C₆H₄Cl (3), -NO₂ (4) C₁₅H₁₂ClNO₅ 321.71 133.7–134.8 Antimicrobial agent precursors
Methyl 4-bromo-3-nitrobenzoate -Br (4), -NO₂ (3) C₈H₆BrNO₄ 276.04 Not reported Positional isomer; genotoxic impurity
Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate -OCH₂C₃H₅ (3), -NO₂ (4) C₁₂H₁₃NO₅ 251.24 Not reported Agrochemical intermediates

Key Observations:

  • Reactivity : The bromomethyl group in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitution (e.g., Suzuki couplings) compared to ether-linked analogs like methyl 3-(benzyloxy)-4-nitrobenzoate .
  • Positional Isomerism : Methyl 4-bromo-3-nitrobenzoate, a positional isomer, exhibits distinct physicochemical properties due to altered electronic effects from the nitro and bromo groups .
  • Melting Points : Ether derivatives (e.g., methyl 3-((4-chlorobenzyl)oxy)-4-nitrobenzoate) generally exhibit higher melting points (>130°C) due to stronger intermolecular forces, whereas bromomethyl analogs may have lower melting points due to reduced crystallinity .

Biological Activity

Methyl 3-(bromomethyl)-4-nitrobenzoate (C9H8BrNO4) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a bromomethyl group and a nitro group attached to a benzoate structure. Its unique functional groups allow it to participate in various chemical reactions, which can modulate its biological activity. The compound's molecular formula is represented as follows:

C9H8BrNO4\text{C}_9\text{H}_8\text{Br}\text{N}\text{O}_4

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromomethyl group. This allows it to interact with various biological targets, including enzymes and receptors. Additionally, the nitro group can be reduced to an amine, further enhancing its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. Its mechanism involves disrupting bacterial cell wall synthesis and function .

Anti-Leishmanial Activity

One notable application of this compound is in the development of anti-leishmanial agents. Studies have demonstrated that derivatives of this compound possess potent activity against Leishmania species, which are responsible for leishmaniasis, a parasitic disease affecting millions worldwide. The compound's effectiveness is attributed to its ability to interfere with the metabolic pathways of the parasite .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Study : A study published in Asian Journal of Chemistry reported that derivatives of this compound showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized standard disc diffusion methods to evaluate efficacy .
  • Anti-Leishmanial Research : In a pharmacological study, researchers synthesized various derivatives from this compound and tested their anti-leishmanial properties. Compounds exhibited IC50 values in the low micromolar range, indicating potent activity against Leishmania donovani.

Data Table: Summary of Biological Activities

Activity Type Target Effectiveness Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
Anti-LeishmanialLeishmania donovaniLow micromolar IC50

Q & A

Q. What are the optimized synthetic routes for methyl 3-(bromomethyl)-4-nitrobenzoate, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis typically involves nitration of a methyl benzoate precursor followed by bromomethylation. Key steps include:

  • Nitration : Use a mixture of concentrated sulfuric and nitric acids at 0°C for 0.25–0.5 hours, followed by gradual warming to room temperature (2–5 hours) .
  • Bromomethylation : Introduce bromine via radical-initiated bromination or using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or AIBN catalyst).
    Critical Factors :
  • Temperature Control : Prolonged exposure to high temperatures during nitration can lead to over-nitration or decomposition .
  • Solvent Choice : Dichloromethane or acetic acid improves solubility and minimizes side reactions .
    Yield Optimization : Pilot studies report yields of 60–75%, with purity confirmed via HPLC (>95%) .

Q. How can researchers characterize the structure and purity of this compound?

Basic Research Focus
Primary Techniques :

  • X-ray Crystallography : Resolves the spatial arrangement of the nitro and bromomethyl groups (e.g., bond angles and torsional strain) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 4.7 ppm (CH2Br), and δ 3.9 ppm (methyl ester) .
    • ¹³C NMR : Confirms ester carbonyl (δ 165–170 ppm) and nitro group electron-withdrawing effects .
  • Mass Spectrometry : Exact mass (calc. 287.97 g/mol) and isotopic patterns (Br signature) validate molecular identity .

Q. What safety protocols are critical when handling this compound?

Basic Research Focus

  • Eye/Skin Contact : Immediate flushing with water for 15 minutes; consult a physician due to potential lacrimation or dermatitis .
  • Inhalation/Ingestion : Use fume hoods and avoid oral exposure; toxicological data are limited, necessitating precaution .
  • Waste Disposal : Separate halogenated waste for professional treatment to avoid environmental contamination .

Q. How does the bromomethyl group influence the compound’s stability under varying storage conditions?

Advanced Research Focus

  • Thermal Stability : Decomposition occurs above 80°C, releasing HBr and forming methyl 3-methyl-4-nitrobenzoate as a byproduct .
  • Light Sensitivity : The C-Br bond is prone to homolytic cleavage under UV light; store in amber vials at 2–8°C .
  • Moisture Sensitivity : Hydrolysis of the ester group is minimal at neutral pH but accelerates under basic conditions .

Q. What are the applications of this compound in synthesizing complex heterocycles?

Advanced Research Focus

  • Suzuki Coupling : The bromomethyl group acts as a handle for cross-coupling with arylboronic acids to generate biaryl motifs .
  • Nucleophilic Substitution : Reacts with amines or thiols to form substituted benzamides or thioethers, useful in drug discovery .
  • Photolabile Protecting Groups : The nitro group enables photocatalyzed release of active molecules in prodrug systems .

Q. How can contradictory data on reaction outcomes be resolved in synthetic workflows?

Advanced Research Focus

  • Byproduct Analysis : Use LC-MS to identify impurities like de-brominated or over-nitrated derivatives .
  • Kinetic Studies : Varying reaction times (e.g., 2 vs. 5 hours for nitration) reveal optimal windows for minimizing side reactions .
  • Computational Modeling : DFT calculations predict regioselectivity in nitration and bromination steps .

Q. What challenges arise during purification, and how are they addressed?

Advanced Research Focus

  • Chromatography Issues : High polarity due to nitro and ester groups complicates silica-based separation; use reverse-phase HPLC .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity but require slow cooling to avoid oiling out .

Q. What mechanistic insights govern the reactivity of the bromomethyl group?

Advanced Research Focus

  • SN2 vs. Radical Pathways : Bromomethyl substitution favors SN2 mechanisms in polar aprotic solvents (e.g., DMF), while radical pathways dominate under UV light .
  • Leaving Group Ability : The bromine atom’s electronegativity enhances electrophilicity, enabling efficient alkylation of nucleophiles .

Properties

IUPAC Name

methyl 3-(bromomethyl)-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-8(11(13)14)7(4-6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYMKUZFDVJUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443506
Record name methyl 3-bromomethyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88071-90-3
Record name methyl 3-bromomethyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 5-liter three-necked round-bottomed flask equipped with a reflux condenser, overhead stirrer, addition funnel and nitrogen inlet, was placed 220 g of methyl 3-methyl-4-nitrobenzoate, 2 l of anhydrous carbon tetrachloride and 4 g of benzoyl peroxide. To the resulting solution, irradiated with a 275 watt UV light, was added 198 g of bromine dropwise over a period of 2 hours at reflux. After the addition was complete the reaction mixture was refluxed for an additional 60 hours. The reaction mixture was cooled to room temperature. The solid which formed was separated by suction filtration. This solid (159.1 g) consisted of the expected methyl 3-bromomethyl-4-nitrobenzoate with minor amounts of the starting material. The mother liquors together with another 220 g of methyl 3-methyl-4-nitrobenzoate and 4 g of benzoyl peroxide were returned to the flask and treated with 198 g of bromine as described above. After the addition was complete the reaction mixture was refluxed another 96 hours, cooled to room temperature and the resulting solid separated by filtration yielding another 252 g of methyl 3-bromomethyl-4-nitrobenzoate. The solids were combined yielding a total of 411.1 g of methyl 3-bromomethyl-4-nitrobenzoate with minor amounts of the starting methyl 3-methyl-4-nitrobenzoate and methyl 3-dibromomethyl-4-nitrobenzoate. This solid was used as such in the next step.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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